molecular formula C131H186N20O36S B114262 DM-Gastrin CAS No. 147666-79-3

DM-Gastrin

Cat. No. B114262
CAS RN: 147666-79-3
M. Wt: 2649.1 g/mol
InChI Key: LDHMGKZTHNNIHB-ZPYCMFNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DM-Gastrin is a synthetic peptide that has gained attention due to its potential in scientific research applications. This peptide is synthesized using solid-phase peptide synthesis, which allows for the creation of a pure and highly specific product. DM-Gastrin has been found to have a variety of biochemical and physiological effects, as well as a mechanism of action that makes it a promising tool for research.

Mechanism of Action

DM-Gastrin acts on the cholecystokinin-B receptor, which is found on the surface of gastric parietal cells. Binding of DM-Gastrin to this receptor leads to the activation of a signaling pathway that ultimately results in the secretion of gastric acid. This mechanism of action makes DM-Gastrin a useful tool for studying the regulation of gastric acid secretion.
Biochemical and Physiological Effects:
DM-Gastrin has a variety of biochemical and physiological effects, including the stimulation of gastric acid secretion, the promotion of cell proliferation, and the induction of angiogenesis. Additionally, DM-Gastrin has been found to have anti-inflammatory effects and to play a role in the regulation of the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using DM-Gastrin in lab experiments is its high specificity and purity, which allows for precise control of experimental conditions. Additionally, DM-Gastrin is relatively easy to synthesize and modify, making it a versatile tool for research. However, one limitation of using DM-Gastrin is its potential for off-target effects, which can complicate experimental results.

Future Directions

There are many potential future directions for research involving DM-Gastrin. One area of interest is the development of DM-Gastrin analogs with improved specificity and efficacy. Additionally, DM-Gastrin may have applications in the development of new cancer therapies, as well as in the study of other gastrointestinal disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of DM-Gastrin and its potential as a tool for scientific research.

Synthesis Methods

DM-Gastrin is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. This method allows for the creation of a pure and highly specific product, as well as the ability to modify the peptide sequence as needed.

Scientific Research Applications

DM-Gastrin has been used in a variety of scientific research applications, including studies on gastrointestinal physiology, cancer biology, and drug development. In particular, DM-Gastrin has been found to be useful in the study of gastric acid secretion and the regulation of gastric function. Additionally, DM-Gastrin has been investigated as a potential therapeutic agent for the treatment of various types of cancer.

properties

CAS RN

147666-79-3

Product Name

DM-Gastrin

Molecular Formula

C131H186N20O36S

Molecular Weight

2649.1 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[3-[3-[2,3-di(tetradecanoyloxy)propylsulfanyl]-2,5-dioxopyrrolidin-1-yl]propanoylamino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C131H186N20O36S/c1-7-10-13-15-17-19-21-23-25-27-32-47-115(169)186-77-86(187-116(170)48-33-28-26-24-22-20-18-16-14-11-8-2)78-188-104-72-107(155)151(131(104)185)65-63-105(153)135-76-108(156)150-64-38-46-103(150)130(184)149-101(70-84-74-134-90-45-37-35-42-88(84)90)128(182)147-98(66-79(4)5)126(180)144-96(57-62-113(165)166)125(179)143-95(56-61-112(163)164)124(178)142-94(55-60-111(161)162)123(177)141-93(54-59-110(159)160)122(176)140-92(53-58-109(157)158)120(174)137-80(6)118(172)146-99(68-82-49-51-85(152)52-50-82)119(173)136-75-106(154)138-100(69-83-73-133-89-44-36-34-41-87(83)89)127(181)139-91(43-12-9-3)121(175)148-102(71-114(167)168)129(183)145-97(117(132)171)67-81-39-30-29-31-40-81/h29-31,34-37,39-42,44-45,49-52,73-74,79-80,86,91-104,133-134,152H,7-28,32-33,38,43,46-48,53-72,75-78H2,1-6H3,(H2,132,171)(H,135,153)(H,136,173)(H,137,174)(H,138,154)(H,139,181)(H,140,176)(H,141,177)(H,142,178)(H,143,179)(H,144,180)(H,145,183)(H,146,172)(H,147,182)(H,148,175)(H,149,184)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,167,168)/t80-,86?,91-,92-,93-,94-,95-,96-,97?,98-,99-,100-,101-,102-,103-,104?/m0/s1

InChI Key

LDHMGKZTHNNIHB-ZPYCMFNYSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)N)OC(=O)CCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)N)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)N)OC(=O)CCCCCCCCCCCCC

synonyms

(2R,S)-1,2-dimyristoyl-3-mercaptoglycerol-Nalpha-maleoyl-beta-alanyl-(Nle(15))-human-gastrin(2-17) adduct
dimyristoylmercaptoglycerol-Nalpha-maleoyl-beta-alanyl-norleucine-15-little-gastrin(2-17) adduct
DM-gastrin

Origin of Product

United States

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